![molecular formula C10H16Br2 B11943649 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane CAS No. 64392-75-2](/img/structure/B11943649.png)
7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane: is a bicyclic organic compound with the molecular formula C10H16Br2 It is characterized by the presence of two bromine atoms and three methyl groups attached to a bicyclo[410]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane typically involves the bromination of 1,4,4-trimethylbicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1,4,4-trimethylbicyclo[4.1.0]heptane by using reducing agents like lithium aluminum hydride.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed:
Substitution: Formation of 7-hydroxy-1,4,4-trimethylbicyclo[4.1.0]heptane.
Reduction: Formation of 1,4,4-trimethylbicyclo[4.1.0]heptane.
Elimination: Formation of 7,7-dimethylbicyclo[4.1.0]hept-1-ene.
Scientific Research Applications
Chemistry: In chemistry, 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is used as a precursor for the synthesis of various derivatives. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research may focus on its potential as a pharmacophore or its interactions with biological macromolecules .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure. It may also find applications in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is primarily based on its ability to undergo substitution and elimination reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 7,7-Dichloro-1,4,4-trimethylbicyclo[4.1.0]heptane
- 7,7-Diiodo-1,4,4-trimethylbicyclo[4.1.0]heptane
- 1,4,4-Trimethylbicyclo[4.1.0]heptane
Comparison: Compared to its chloro and iodo analogs, 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane exhibits different reactivity due to the nature of the bromine atoms. Bromine is more reactive than chlorine but less reactive than iodine, making this compound unique in its reactivity profile. Additionally, the presence of three methyl groups provides steric hindrance, influencing the compound’s chemical behavior .
Properties
CAS No. |
64392-75-2 |
|---|---|
Molecular Formula |
C10H16Br2 |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
7,7-dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16Br2/c1-8(2)4-5-9(3)7(6-8)10(9,11)12/h7H,4-6H2,1-3H3 |
InChI Key |
AUNQMHUWULJKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C(C1)C2(Br)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





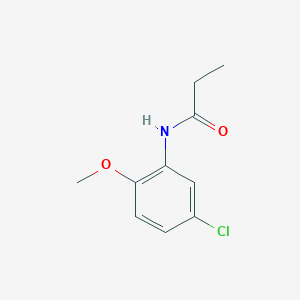
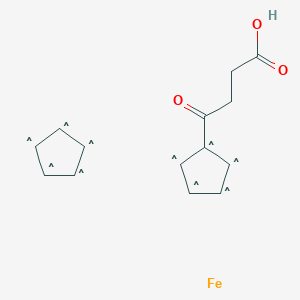

![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

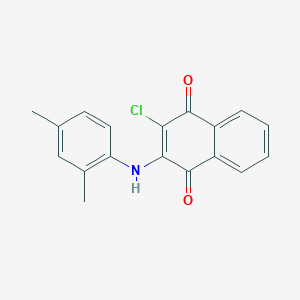

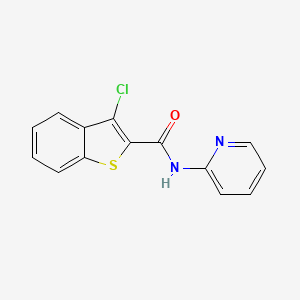
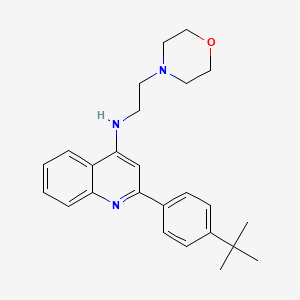
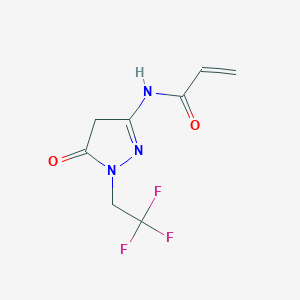
![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
